molecular formula C2H4Cl2 B128599 1,2-Dichloroethane-d4 CAS No. 17060-07-0

1,2-Dichloroethane-d4

Cat. No. B128599
CAS RN: 17060-07-0
M. Wt: 102.98 g/mol
InChI Key: WSLDOOZREJYCGB-LNLMKGTHSA-N
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Description

1,2-Dichloroethane, also known as ethylene dichloride (EDC), is a chlorinated hydrocarbon primarily used in the production of vinyl chloride, which is then polymerized to produce polyvinyl chloride (PVC). It is also utilized as a solvent and as an intermediate in other chemical syntheses .

Synthesis Analysis

The synthesis of compounds involving 1,2-dichloroethane (DCE) can be complex and diverse. For instance, a concise synthesis method for 3,4-dihydro-1,4-benzoxazines has been developed using a three-component reaction involving o-aminophenols, acyl chlorides, and DCE, catalyzed by Cu(OAc)2. This method allows for N-acylation, C-Cl bond amidation, and etherification in a one-pot operation, demonstrating the versatility of DCE in organic synthesis .

Molecular Structure Analysis

The molecular structure of DCE has been studied using various spectroscopic methods. Electron diffraction studies have revealed that the predominant isomer of DCE is in the trans-form, with a significant amount of the molecule also existing in the gauche-form. The internal motion and conformational stability of DCE have been investigated, providing insights into its behavior in different environments .

Chemical Reactions Analysis

DCE undergoes various chemical reactions, including adsorption on metal surfaces and biodegradation. When adsorbed on Pt(111) and Cu(111), DCE exhibits rotational isomerism and can exist in both physisorbed and chemisorbed states. The interaction with the metal surface can lead to conformational changes and affect the molecule's symmetry . Biodegradation pathways of DCE have been identified, involving enzymes that convert it into less harmful substances, which is crucial for environmental remediation .

Physical and Chemical Properties Analysis

The physical and chemical properties of DCE are influenced by its molecular structure and interactions with other substances. Studies on its adsorption behavior on metal surfaces provide insights into its orientation and bonding strength, which are important for understanding its reactivity and stability. The kinetics of its gas-phase oxidation over palladium-supported on alumina have been evaluated, revealing the reaction pathway and the influence of various factors on the reaction rate and selectivity .

Scientific Research Applications

1. Groundwater Contaminant Removal

1,2-Dichloroethane (1,2-DCA) is a notable groundwater contaminant. Innovative, environmentally friendly methods for its removal have been explored. For example, microbial fuel cells (MFCs) operated under airtight conditions using anodophilic microbial consortia have shown effective degradation of 1,2-DCA, converting a significant portion of the contaminant to electricity (Pham, Boon, Marzorati, & Verstraete, 2009). Additionally, strategies like aqueous-phase catalyzed hydrodechlorination using palladium nanoparticles have been investigated for effective 1,2-DCA removal (El-Sharnouby, Boparai, Herrera, & O’Carroll, 2018).

2. Enhanced Dechlorination Techniques

Enhanced dechlorination of 1,2-DCA has been achieved through methods like coupled nano iron-dithionite treatment, which showed more than 90% degradation over a year (Nunez Garcia, Boparai, & O’Carroll, 2016). Additionally, the development of specific microbial strains, such as Desulfitobacterium dichloroeliminans, has been reported for selectively converting 1,2-DCA into dechlorinated end products (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).

3. Advanced Catalytic Processes

Research into advanced catalytic processes for the degradation of 1,2-DCA includes the development of single-atom catalysts, such as Fe-Nx-C nanosheets and Ru on Al2O3, which exhibit high activity and selectivity in dechlorination reactions (Gan et al., 2020); (Pei et al., 2021).

4. Remediation of Industrial Wastewater

The removal of 1,2-DCA from industrial wastewater has been successfully conducted using methods such as subsurface batch systems with Typha angustifolia L. in constructed wetlands, achieving up to 100% remediation efficiency (Al-Baldawi, 2018).

5. Genetic and Biochemical Degradation Pathways

Understanding the genetics and biochemistry of 1,2-DCA degradation is crucial. Studies have isolated genes responsible for converting 1,2-DCA to glycolic acid, revealing insights into the degradation mechanisms (Janssen, Van Der Ploeg, & Pries, 1994).

6. Bioelectrochemical Systems in Groundwater Remediation

Bioelectrochemical systems (BES) have been explored for treating chloroethanes in contaminated sites, with certain conditions showing stable dechlorination of 1,2-DCA to ethene (Leitão et al., 2016).

7. Isotope Analysis in Biodegradation Mechanisms

Isotope analysis provides insight into the enzymatic mechanisms of 1,2-DCA degradation under different conditions, aiding in understanding the biodegradation pathways (Hirschorn et al., 2007); (Hirschorn et al., 2004).

8. Impact of Heavy Metals on Biodegradation

The presence of heavy metals in soil can impact the biodegradation of 1,2-DCA, with different metals showing varying degrees of inhibition depending on factors like soil type and pH (Olaniran, Balgobind, & Pillay, 2009); (Olaniran, Balgobind, & Pillay, 2011).

Safety and Hazards

1,2-Dichloroethane-d4 is considered hazardous. If large amounts are breathed in, eaten, or swallowed, it can cause nausea, vomiting, blurred vision, difficulty breathing, liver or kidney problems, or even death . It is also classified as a carcinogen .

Future Directions

1,2-Dichloroethane-d4 continues to be used in various applications, particularly as a solvent for NMR analysis and in the synthesis of poly (ethylene-d4 oxide) as a chain termination reagent . Its use in these and potentially other areas is expected to continue in the future.

Biochemical Analysis

Biochemical Properties

1,2-Dichloroethane-d4 plays a significant role in biochemical reactions, particularly as a solvent in NMR spectroscopy. It interacts with various enzymes, proteins, and other biomolecules by providing a stable environment for these interactions to occur. The deuterium atoms in this compound reduce the background noise in NMR spectra, allowing for clearer observation of biochemical interactions . This compound is also used as a surrogate standard in the analysis of volatile organic compounds in water by gas chromatography-mass spectrometry (GC-MS) .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their activity. For example, this compound can inhibit or activate enzymes involved in detoxification pathways . It can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic effects, including liver and kidney damage . Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and cell death . Threshold effects have been observed, where certain dosages result in significant changes in cellular and organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as haloalkane dehalogenase, which converts it into less toxic compounds . This metabolism involves the hydrolytic dehalogenation of this compound, leading to the formation of glycolate, which can enter central metabolic pathways . The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules . This can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its biochemical effects. It may be directed to certain organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in various compartments . For example, this compound can accumulate in the endoplasmic reticulum, where it can affect protein folding and detoxification processes .

properties

IUPAC Name

1,2-dichloro-1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLDOOZREJYCGB-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17060-07-0
Record name Ethane-1,1,2,2-d4, 1,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17060-07-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    A: Neutron diffraction studies of liquid 1,2-dichloroethane-d4 have provided valuable insights into its molecular structure and behavior. These studies revealed that 1,2-dichloroethane exists in two conformations: trans and gauche. [] Furthermore, they allowed for the determination of intramolecular structural parameters and the populations of each conformer at different temperatures. [] The studies also highlighted the impact of temperature on the molecular arrangements, demonstrating significant structural changes due to both density variations and shifts in the conformational equilibrium with increasing temperature. []

      A: this compound forms inclusion compounds with TATM, where the TATM molecules create "bottleneck" channels within the crystal lattice. [] The this compound guest molecules are found exclusively in the trans conformation within these channels. [] Interestingly, two different crystal forms have been observed for this inclusion compound: a triclinic P-1 structure and a less common monoclinic P21/c form. []

          A: The use of deuterated compounds like this compound offers distinct advantages in various spectroscopic techniques. Specifically, in neutron diffraction, deuterium has a significantly different scattering cross-section compared to hydrogen, enabling researchers to better differentiate between inter- and intramolecular interactions. [, ] In NMR spectroscopy, deuterium substitution provides valuable information about molecular dynamics and conformational changes through techniques like deuterium NMR. []

          A: Gaining a deeper understanding of the structural and dynamic properties of molecules like this compound is crucial in various scientific fields. This knowledge can help refine computational models for predicting the behavior of similar molecules and improve our understanding of molecular recognition and host-guest interactions, which are fundamental to pharmaceutical development and materials science. [, ]

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